Superior Efficacy in pVHL-Deficient vs. pVHL-Reconstituted ccRCC Models
In isogenic clear cell renal carcinoma (ccRCC) models, the compound #25 (HIF-1/2α-IN-2) demonstrated a significantly greater growth inhibitory effect in pVHL-deficient RCC4 and 786-0 cells compared to their pVHL-reconstituted counterparts. Reconstitution of pVHL resulted in a 6- to 15-fold increase in resistance to compound #25 [1]. This stark differential is not observed with selective HIF-2α inhibitors such as PT2385, whose activity is largely indifferent to pVHL status [2].
| Evidence Dimension | Resistance fold-change upon pVHL reconstitution |
|---|---|
| Target Compound Data | 6- to 15-fold increase in resistance (RCC4 and 786-0 VHL cells) |
| Comparator Or Baseline | PT2385 (selective HIF-2α inhibitor): essentially no change in efficacy upon pVHL reconstitution |
| Quantified Difference | 6- to 15-fold vs. ~1-fold (no significant change) |
| Conditions | Isogenic pVHL-deficient vs. pVHL-reconstituted ccRCC cell lines (RCC4 and 786-0), in vitro viability assays |
Why This Matters
This quantifies a critical selection criterion: the compound's unique pVHL-dependent potency enables selective targeting of the most aggressive, pVHL-deficient tumors, a property not shared by leading HIF-2α-only antagonists, making it the preferred probe for studying ccRCC models.
- [1] Song, Y., et al. ISCA2 inhibition decreases HIF and induces ferroptosis in clear cell renal carcinoma. Oncogene 41, 4709–4723 (2022). DOI: 10.1038/s41388-022-02460-1 View Source
- [2] Wallace, E. M., et al. A Small-Molecule Antagonist of HIF-2α Is Efficacious in Models of Clear Cell Renal Cell Carcinoma. Cancer Discovery 6, 1238–1251 (2016). View Source
